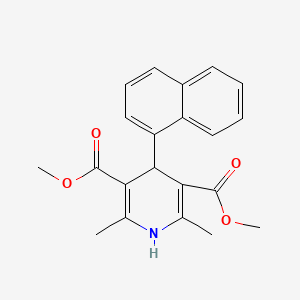

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a naphthalen-1-yl substituent at the 4-position of the heterocyclic ring. The DHP scaffold is synthesized via the Hantzsch reaction, a multicomponent condensation involving aldehydes, β-keto esters, and ammonia or amines . While direct references to this specific naphthalene-substituted compound are absent in the provided evidence, its structural analogs—particularly those with aromatic substituents at the 4-position—have been extensively studied for their pharmacological and physicochemical properties.

Key structural features include:

- Ester groups: Methyl esters at positions 3 and 3.

- Methyl substituents: At positions 2 and 6 of the DHP ring.

- Aromatic substitution: The naphthalen-1-yl group introduces steric bulk and extended π-conjugation compared to phenyl derivatives.

Properties

CAS No. |

50672-60-1 |

|---|---|

Molecular Formula |

C21H21NO4 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

dimethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H21NO4/c1-12-17(20(23)25-3)19(18(13(2)22-12)21(24)26-4)16-11-7-9-14-8-5-6-10-15(14)16/h5-11,19,22H,1-4H3 |

InChI Key |

JJRQTRMWIZKCMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=CC=CC=C32)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is often carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Reaction Conditions

The reaction forms the 1,4-dihydropyridine (1,4-DHP) core, with the naphthalen-1-yl group introduced at the C4 position. The bulky naphthalene substituent influences the stereochemistry, favoring cis orientations of the ester carbonyl groups relative to adjacent methyl groups .

Bromination at Methyl Groups

The methyl groups at the C2 and C6 positions undergo bromination using N-bromosuccinimide (NBS):

Bromination Protocol

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| NBS | Methanol | 45°C | 1 h | 2,6-Bis(bromomethyl)-1,4-DHP derivative | 85% |

This reaction is critical for further functionalization, enabling nucleophilic substitutions (e.g., with pyridine derivatives) .

Hydrogen-Bonding Interactions

The compound participates in intermolecular hydrogen bonding, influencing its crystallographic packing:

Key Hydrogen Bonds

| Donor | Acceptor | Bond Length (Å) | Symmetry Operation | Motif | Source |

|---|---|---|---|---|---|

| N1–H1⋯O1 | O1 | 2.06 | -x+1, -y+1, -z+1 | R₁²(6) ring | |

| C7–H7⋯O1 | O1 | 2.39 | -x+1, -y+1, -z+1 | Zigzag chain | |

| C19–H19A⋯O5 | O5 | 2.48 | x, y+1, z | Infinite chains |

These interactions stabilize the crystal lattice and contribute to its flattened boat conformation .

Comparative Reactivity

The steric bulk of the naphthalen-1-yl group at C4 distinguishes this compound from analogs with smaller substituents:

The bulky substituent reduces rotational freedom, favoring specific stereoelectronic arrangements during reactions .

Limitations in Documented Reactivity

While bromination and Hantzsch synthesis are well-characterized, other reactions (e.g., oxidation to pyridine derivatives, lactonization) remain unreported for this specific compound. Data from structurally similar analogs suggest potential pathways:

| Reaction Type | Example from Analogs | Conditions | Source |

|---|---|---|---|

| Lactonization | Formation of difuropyridinediones | >50°C in polar solvents | |

| Oxidation | Conversion to pyridine via DDQ | CH₂Cl₂, room temperature |

Spectral Data for Characterization

Key spectroscopic markers for reaction monitoring:

¹H NMR (CDCl₃)

| δ (ppm) | Integration | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| 5.17 | 1H | s | H4 (DHP ring) | |

| 2.36 | 6H | s | C2/C6 methyl groups | |

| 3.85–3.93 | 6H | m | Ester methyl groups |

¹³C NMR

| δ (ppm) | Assignment | Source |

|---|---|---|

| 167.6 | Ester carbonyl | |

| 145.2 | C4 (DHP ring) | |

| 19.4 | C2/C6 methyl carbons |

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can modulate various physiological processes. This action is particularly relevant in the context of cardiovascular health, where it can help to reduce blood pressure and prevent arrhythmias.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The 4-position substituent critically influences the DHP ring’s planarity, electronic distribution, and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Variations and Molecular Properties

*Estimated based on structural analogs.

Key Observations:

Electronic Effects: Nitro groups (e.g., in nifedipine and YC-93) are electron-withdrawing, stabilizing the DHP ring’s oxidized pyridine form and enhancing calcium channel binding .

Steric and Conformational Effects: The naphthalen-1-yl group introduces significant steric bulk compared to phenyl derivatives. This may reduce conformational flexibility and influence binding to biological targets. In nifedipine, the dihedral angle between the DHP ring and 2-nitrophenyl group is 67.1°, indicating moderate non-planarity . Naphthalene’s larger aromatic system could further distort this angle.

Insights for the Target Compound:

- Calcium Channel Modulation : The naphthalen-1-yl group’s bulk may reduce affinity for L-type calcium channels compared to nifedipine, as smaller substituents (e.g., nitro groups) optimize channel pore interaction .

- Alternative Targets : Increased lipophilicity could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies (e.g., Alzheimer’s ).

Biological Activity

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their significant biological activities, particularly in cardiovascular and neurological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Calcium Channel Modulation : DHPs are primarily recognized as L-type calcium channel blockers. They inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial in the treatment of hypertension and other cardiovascular disorders .

- Neuroprotective Effects : Recent studies indicate that certain DHPs can also target T-type calcium channels, suggesting potential neuroprotective effects. This property may be beneficial in treating neurological conditions such as epilepsy and neuropathic pain .

- Antioxidant Properties : Some DHP derivatives exhibit antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in conditions where oxidative damage is a contributing factor, such as neurodegenerative diseases .

Table 1: Summary of Biological Activities

Study 1: Cardiovascular Effects

A study conducted by Zonouz et al. (2013) demonstrated that DHP derivatives significantly reduced systolic blood pressure in hypertensive animal models. The study highlighted the compound's ability to selectively block L-type calcium channels while exhibiting minimal side effects.

Study 2: Neuroprotective Potential

Research published in the journal Pharmacology explored the neuroprotective effects of DHPs on neuronal cultures exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival through their antioxidant properties .

Study 3: Antimicrobial Activity

In a recent investigation into the antimicrobial properties of various DHP derivatives, it was found that certain compounds exhibited significant activity against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on the DHP structure .

Structural Insights

The crystal structure of this compound reveals a flattened boat conformation of the 1,4-dihydropyridine ring with notable hydrogen bonding interactions that contribute to its stability and biological activity . The naphthalene substituent at position C4 is crucial for the compound's activity due to its steric and electronic effects.

Table 2: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 351.4 g/mol |

| Conformation | Flattened boat conformation |

| Key Interactions | N—H⋯O and C—H⋯O hydrogen bonds contributing to stability |

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch reaction , a multicomponent condensation of aldehydes, β-keto esters, and ammonia derivatives. Modifications to the classical protocol include:

- Aqueous-phase synthesis to improve sustainability (reducing organic solvent use) .

- Use of microwave-assisted heating to enhance reaction rates and yields for dihydropyridine derivatives .

- Substitution of the aldehyde component with naphthalen-1-yl derivatives to introduce aromaticity, which may require extended reaction times (24–48 hours) to accommodate steric hindrance .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

- Planar 1,4-dihydropyridine (DHP) ring with chair-like conformation due to steric effects from the naphthyl group .

- Intermolecular C–H···O hydrogen bonds between ester carbonyl groups and methyl/methylene hydrogen atoms, stabilizing the crystal packing .

- π-π stacking interactions between naphthalene moieties, contributing to extended lattice stability .

Q. What spectroscopic techniques are used to confirm the compound’s purity and structure?

- NMR : and spectra identify proton environments (e.g., DHP ring protons at δ 4.8–5.2 ppm) and carbonyl carbons (δ 165–170 ppm) .

- IR : Strong absorption bands at ~1700 cm confirm ester C=O groups .

- Mass spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight, with fragmentation patterns consistent with ester cleavage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

- Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers for substituent incorporation .

- Reaction path search algorithms narrow experimental conditions by predicting solvent effects and catalytic requirements .

- Molecular docking predicts binding affinities if the compound is studied for biological activity (e.g., calcium channel modulation) .

Q. What strategies resolve contradictions in biological activity data for dihydropyridine derivatives?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., naphthyl vs. phenyl groups) to correlate structural features with activity .

- Dynamic light scattering (DLS) : Assess aggregation states in solution, which may artificially inflate or suppress bioactivity readings .

- Metabolite profiling : Identify degradation products (e.g., oxidized pyridine derivatives) that may confound in vitro assays .

Q. How does steric hindrance from the naphthalen-1-yl group influence the compound’s electronic properties?

- Cyclic voltammetry measures oxidation potentials of the DHP ring, showing shifts due to electron-withdrawing/donating effects of the naphthyl group .

- UV-Vis spectroscopy : Bathochromic shifts in λ indicate extended conjugation with the aromatic system .

- Hammett substituent constants quantify electronic effects on reaction kinetics (e.g., ester hydrolysis rates) .

Methodological Tables

Table 1. Key Crystallographic Data for Analogous DHP Derivatives

| Parameter | Value (Example) |

|---|---|

| Space group | P |

| Bond length (C=O) | 1.21–1.23 Å |

| Dihedral angle (DHP ring) | 5.2–8.7° |

| R-factor | <0.05 (High precision) |

Table 2. Comparison of Synthetic Yields Under Different Conditions

| Condition | Yield (%) | Time (h) |

|---|---|---|

| Classical Hantzsch | 65–70 | 48 |

| Microwave-assisted | 85–90 | 4 |

| Aqueous-phase (HO) | 75–80 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.